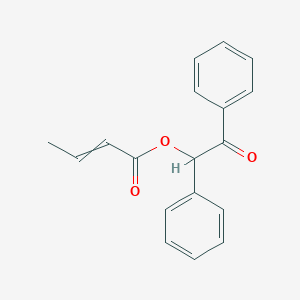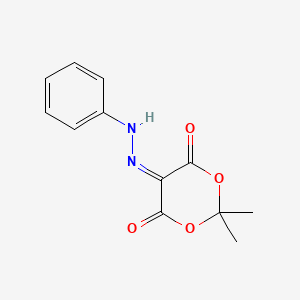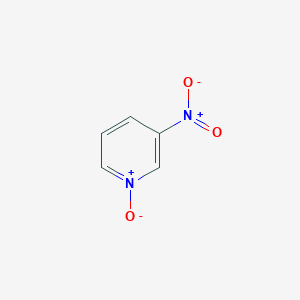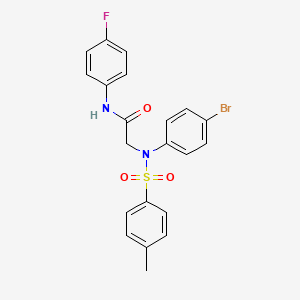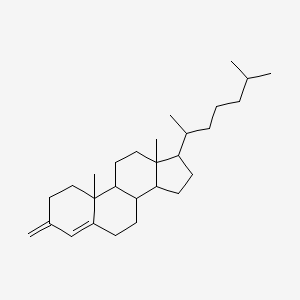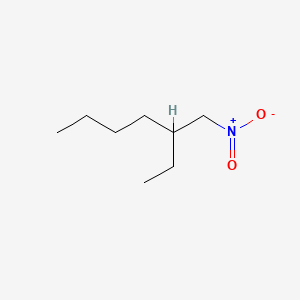
2-Ethyl-1-nitrohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-nitrohexane is an organic compound with the molecular formula C8H17NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-1-nitrohexane can be synthesized through the nitration of 2-Ethyl-1-hexanol. The nitration process typically involves the use of mixed acids, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled conditions to ensure safety and efficiency . The reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.
Industrial Production Methods
In an industrial setting, the nitration of 2-Ethyl-1-hexanol is often carried out in batch reactors. These reactors allow for precise control of the reaction conditions, including the dosing rate of reactants and the cooling temperature . The use of capillary-microreactors has also been explored to enhance safety and efficiency by minimizing the risk of hot spots and thermal instability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1-nitrohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: The major product of the reduction reaction is 2-Ethyl-1-hexylamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Applications De Recherche Scientifique
2-Ethyl-1-nitrohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Biological Studies: The compound’s derivatives are studied for their potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-nitrohexane primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-1-hexanol: The precursor to 2-Ethyl-1-nitrohexane, used in similar industrial applications.
Nitrohexane: Another nitroalkane with similar chemical properties but different chain length.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a nitro group with a branched carbon chain. This combination allows for unique reactivity and applications compared to other nitroalkanes.
Propriétés
Numéro CAS |
3457-56-5 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-(nitromethyl)heptane |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3 |
Clé InChI |
JQPIBZAWGNCLKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

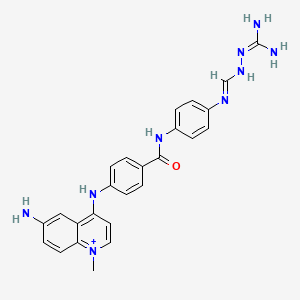
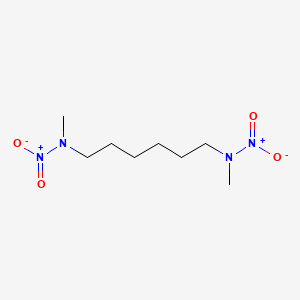
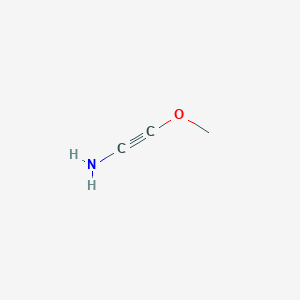
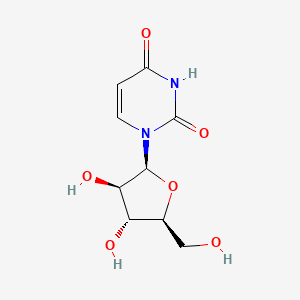
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)

